MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE
Description
Morpholino(5-propyl-3-thienyl)methanone is a heterocyclic compound featuring a morpholine ring conjugated to a 5-propyl-substituted thiophene moiety via a ketone linkage. The propyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity or metabolic stability in biological applications .
Properties
IUPAC Name |
morpholin-4-yl-(5-propylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-11-8-10(9-16-11)12(14)13-4-6-15-7-5-13/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPTZGCHGGYNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE typically involves the reaction of 5-propyl-3-thiophenecarboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems for monitoring and controlling the reaction conditions is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the morpholine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of MORPHOLINO(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, leading to inhibition or activation of their functions. The thienyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs from literature include:
| Compound Name | Core Structure | Substituents/R-Groups | Key Features |
|---|---|---|---|
| Morpholino(phenyl)methanone | Benzene | None (plain phenyl) | High aromaticity, planar structure |
| (4-Methoxyphenyl)(morpholino)methanone | Benzene | 4-OCH₃ (electron-donating) | Enhanced electron density |
| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | Benzene | 2,3-Cl; 4-SO₂Et (electron-withdrawing) | High polarity, strong EWG effects |
| Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone | Cyclopropane + benzene | Phenoxy, phenyl | Steric strain, diastereomerism |
| Morpholino(5-propyl-3-thienyl)methanone | Thiophene | 5-propyl | Thiophene conjugation, moderate lipophilicity |
- Thiophene vs. Benzene: Thiophene’s sulfur atom increases electron richness compared to benzene, favoring electrophilic substitution at the α-position. The propyl group in the target compound enhances lipophilicity (predicted XLogP3 ~2.5) relative to unsubstituted morpholino phenyl methanones (XLogP3 ~1.5–2.0) but less than sulfonyl-/chloro-substituted analogs (XLogP3 1.9–3.0) .
Physicochemical Properties
- The target compound’s moderate XLogP3 suggests better membrane permeability than highly polar analogs (e.g., sulfonyl derivatives) but lower than plain phenyl variants.
Analytical and Spectroscopic Data
- NMR Shifts : Thiophene protons in the target compound are expected at δ 6.5–7.5 ppm (aromatic region), distinct from benzene analogs (δ 7.0–8.0 ppm). The propyl group’s CH₂/CH₃ signals would appear at δ 0.9–1.7 ppm .
- LCMS/MS : Molecular ion peaks would differ significantly; e.g., the target compound (MW ~265) vs. sulfonyl derivatives (MW >350) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
